Chemical properties and physical constants of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid
Chemical properties and physical constants of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid
An In-Depth Technical Guide to (R)-3-(4-Hydroxyphenyl)hex-4-ynoic Acid
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, physical constants, and potential applications of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid. As a chiral molecule featuring a terminal alkyne, a carboxylic acid, and a phenolic group, this compound presents a unique scaffold for investigation in medicinal chemistry and materials science. This document consolidates available data and provides expert-driven, predictive insights into its spectroscopic characterization and synthetic strategy. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for their work.
Introduction and Chemical Identity
(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is a specialized organic compound belonging to the classes of carboxylic acids, alkynes, and phenols.[1] Its structure is characterized by a stereocenter at the C3 position, conferring chirality, which is often a critical determinant of biological activity in drug discovery. The presence of multiple functional groups—a carboxylic acid for potential salt formation and hydrogen bonding, a 4-hydroxyphenyl (phenol) group that can act as a hydrogen bond donor/acceptor, and a terminal alkyne group amenable to click chemistry and other coupling reactions—makes it a versatile building block.
While not a widely studied molecule, its structural analogues have been explored as G-protein coupled receptor 40 (GPR40) agonists, suggesting a potential therapeutic relevance for this compound and its derivatives in metabolic diseases.[2] This guide aims to provide a foundational understanding of its core properties to facilitate such research endeavors.
Physicochemical Properties and Specifications
A summary of the known physical and chemical data for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is presented below. It is important to note that some properties, such as melting point, are not widely reported in the literature, and the provided boiling point is a calculated estimate.
| Property | Value | Source(s) |
| CAS Number | 1147732-37-3 | [1][3][4] |
| Molecular Formula | C₁₂H₁₂O₃ | [1][3][5] |
| Molecular Weight | 204.22 g/mol | [1][5] |
| IUPAC Name | (3R)-3-(4-hydroxyphenyl)hex-4-ynoic acid | [6] |
| Appearance | Solid, white (predicted) | [7][8] |
| Purity | Available commercially at ≥97% or ≥98% | [5][7][8] |
| Boiling Point | 398.2 ± 37.0 °C at 760 mmHg (Predicted) | [7] |
| Storage | Sealed in a dry, inert atmosphere. Options include room temperature or refrigeration at 4°C under nitrogen for enhanced stability. | [1][7][9] |
| SMILES | CC#Cc1ccc(O)cc1 | [1][5] |
| InChI Key | QFYGPUAIMQUIOO-SNVBAGLBSA-N | [5][6][7] |
Structural Elucidation and Spectroscopic Profile (Predictive Analysis)
Key Structural Features for Spectroscopy
The following diagram highlights the distinct chemical environments within the molecule, which are expected to produce characteristic spectroscopic signals.
Caption: Key functional groups and their predicted spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the carbon skeleton and proton environments.[10]
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¹H NMR: The proton spectrum is expected to be highly informative.
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Aromatic Region: The para-substituted phenyl ring should exhibit a characteristic AA'BB' system, appearing as two distinct doublets between δ 6.7-7.2 ppm.[11]
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Carboxylic Acid Proton: A broad singlet, highly deshielded, appearing downfield between δ 10-12 ppm. Its broadness is due to hydrogen bonding and exchange.
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Phenolic Proton: A broad singlet between δ 5-9 ppm, with its chemical shift and broadness dependent on solvent and concentration.
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Chiral Methine (H3): A multiplet around δ 3.5-4.0 ppm, coupled to the adjacent methylene protons (H2) and, through the alkyne, to the methyl protons (H6).
-
Methylene Protons (H2): These protons are diastereotopic due to the adjacent chiral center. They should appear as a complex multiplet (ABX system) around δ 2.5-2.8 ppm.
-
Methyl Protons (H6): A doublet around δ 1.8 ppm, showing long-range coupling to the methine proton (H3) across the alkyne.
-
-
¹³C NMR:
-
Carbonyl Carbon: The carboxylic acid carbonyl will be the most downfield signal, around δ 170-180 ppm.
-
Aromatic Carbons: Four signals are expected: two for the protonated carbons and two for the quaternary carbons (one bearing the alkyl chain and one bearing the hydroxyl group), in the range of δ 115-155 ppm.
-
Alkynyl Carbons: Two distinct signals in the δ 70-90 ppm range.
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Aliphatic Carbons: Signals for the chiral methine (C3), methylene (C2), and methyl (C6) carbons are expected in the upfield region (δ 5-45 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present.[10]
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O-H Stretching: Two distinct, broad absorption bands are predicted. One from ~2500-3300 cm⁻¹ corresponding to the carboxylic acid O-H, and another from ~3200-3600 cm⁻¹ for the phenolic O-H.
-
C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carboxylic acid carbonyl group.
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C≡C Stretching: A weak to medium, sharp absorption band in the range of 2100-2260 cm⁻¹. Terminal alkynes typically have a more prominent signal than internal ones.
-
Aromatic C=C Stretching: Medium intensity bands around 1500-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The expected molecular ion peak would be at m/z 204.22.
-
Key Fragmentation: A primary fragmentation pathway would be the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da). Another significant fragmentation would be a benzylic cleavage, breaking the bond between C3 and the phenyl ring, leading to characteristic fragments.
Conceptual Synthetic and Purification Workflow
While a specific published synthesis for this exact enantiomer is not available, a logical and robust synthetic strategy can be proposed based on established organic chemistry principles. The purification of the final chiral product is critical.
Proposed Retrosynthesis
A plausible retrosynthetic analysis involves disconnecting the C-C bond formed at the chiral center, suggesting a key step of adding an alkynyl nucleophile to a phenylacetic acid derivative.
Experimental Workflow
The following diagram outlines a conceptual workflow for the synthesis and purification. The key is the enantioselective synthesis or, more commonly, the resolution of a racemic mixture. The patent literature describing related compounds utilizes chiral HPLC for this purpose.[2]
Sources
- 1. 1147732-37-3|(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid|BLD Pharm [bldpharm.com]
- 2. WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists - Google Patents [patents.google.com]
- 3. nextsds.com [nextsds.com]
- 4. (R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid | 1147732-37-3 [chemicalbook.com]
- 5. (R)-3-(4-Hydroxyphenyl)hex-4-ynoicacid | CAS#:1147732-37-3 | Chemsrc [chemsrc.com]
- 6. jk-sci.com [jk-sci.com]
- 7. (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid | 1147732-37-3 [sigmaaldrich.com]
- 8. (R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid, CasNo.1147732-37-3 Shanghai Send Pharmaceutical Technology Co., Ltd. China (Mainland) [send.lookchem.com]
- 9. (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid | 1147732-37-3 [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
